3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a 4-nitrophenoxy group and a 1,3-thiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide typically involves a multi-step process:
Formation of 4-nitrophenoxybenzoyl chloride: This is achieved by reacting 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine.
Coupling with 1,3-thiazole-2-amine: The 4-nitrophenoxybenzoyl chloride is then reacted with 1,3-thiazole-2-amine in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 3-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.
3-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)benzamide: A derivative with a chloro group instead of a nitro group.
Uniqueness
3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both a nitrophenoxy group and a thiazole ring, which can impart distinct electronic and steric properties. These features make it a versatile scaffold for designing new compounds with diverse biological activities and material properties.
Properties
IUPAC Name |
3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-15(18-16-17-8-9-24-16)11-2-1-3-14(10-11)23-13-6-4-12(5-7-13)19(21)22/h1-10H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINDNZXKVWXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.